molecular formula C15H15ClN6O B2889990 N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine CAS No. 946296-78-2

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B2889990
CAS No.: 946296-78-2
M. Wt: 330.78
InChI Key: YVAPFMFGLOLWBX-UHFFFAOYSA-N
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Description

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is a versatile chemical compound used in diverse scientific research fields, including medicinal chemistry, pharmacology, and cancer studies. Its distinct structure and unique properties make it a valuable tool for exploring new therapeutic avenues and drug development.

Preparation Methods

The preparation of N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves several synthetic routes and reaction conditionsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions

Scientific Research Applications

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine is widely used in scientific research, particularly in:

    Medicinal Chemistry: It is used to develop new therapeutic agents and study their pharmacological properties.

    Pharmacology: The compound is utilized to investigate drug interactions and mechanisms of action.

    Cancer Studies: Researchers use this compound to explore its potential as an anti-cancer agent.

    Industrial Applications: It is employed in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamine can be compared with other similar compounds, such as:

    4,4’-Dichlorobenzophenone: This compound has a similar chlorophenyl group but differs in its overall structure and applications.

    4-Chloromethcathinone: Another compound with a chlorophenyl group, used primarily as a stimulant drug. The uniqueness of this compound lies in its specific structure and the diverse range of applications in scientific research.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-methoxyethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O/c1-23-9-8-19-15-21-13-12(17-6-7-18-13)14(22-15)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAPFMFGLOLWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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